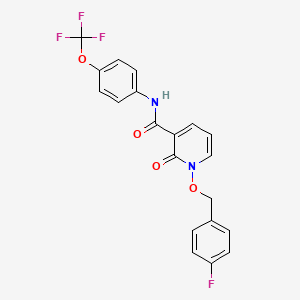![molecular formula C16H22N2OS B2831111 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 342384-45-6](/img/structure/B2831111.png)
5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound, notable for its intricate structure and potential applications across various scientific disciplines. The compound's structure includes a cyclododecane core fused with a thienopyrimidine moiety, leading to unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. One common route includes the cyclization of a linear precursor with sulfur-containing reagents under high temperature and pressure, followed by condensation reactions to introduce the pyrimidinone moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one often utilizes continuous flow reactors. These reactors allow for better control of reaction parameters and improved scalability. Key considerations in industrial production include the cost of raw materials, energy efficiency, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
The compound is involved in various chemical reactions, including:
Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Using reducing agents like sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Introducing different substituents into the molecule using reagents like halides or organometallics.
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide for deprotonation steps, acids for catalyzing certain reactions, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions.
Major Products Formed
The reactions typically yield derivatives of the original compound with various substituents, which can modify its physical and chemical properties, leading to potentially novel applications.
Applications De Recherche Scientifique
Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in material science and as intermediates in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or binding agents due to their structural complexity and potential bioactivity.
Medicine
Pharmacologically, these compounds are explored for their potential therapeutic benefits, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrial applications include its use as a precursor for high-performance materials, such as polymers or advanced coatings, due to its stability and versatile reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety, in particular, is known for its ability to bind to nucleic acids or proteins, thereby modulating their function. These interactions can lead to the activation or inhibition of particular biological pathways, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Cyclododecane derivatives: These compounds share the cyclododecane core, contributing to their structural and functional similarities.
Uniqueness
5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combined cyclododecane and thienopyrimidine structure, which imparts unique physical, chemical, and biological properties. This dual structural motif is less common among related compounds, making it a subject of interest for developing novel materials and pharmaceuticals.
Hope you enjoyed this chemical deep dive!
Propriétés
IUPAC Name |
19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),16-trien-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15-14-12-9-7-5-3-1-2-4-6-8-10-13(12)20-16(14)18-11-17-15/h11H,1-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLABQXQBDSSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C3=C(S2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2831029.png)




![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)

![6-Oxospiro[3.3]heptane-2-carboxamide](/img/structure/B2831044.png)


![methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate](/img/structure/B2831048.png)

![1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2831050.png)
